molecular formula C7H9NO2 B1454859 O-(2-methoxyphenyl)hydroxylamine CAS No. 1361233-90-0

O-(2-methoxyphenyl)hydroxylamine

Cat. No.: B1454859
CAS No.: 1361233-90-0
M. Wt: 139.15 g/mol
InChI Key: FEXWKXWUNXYUHD-UHFFFAOYSA-N
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Description

O-(2-methoxyphenyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and a hydroxylamine group (-NH2OH) attached to the ortho position of the phenyl ring

Mechanism of Action

Target of Action

O-(2-methoxyphenyl)hydroxylamine primarily targets aldehydes and ketones . It reacts with these compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates .

Mode of Action

The oxygen in this compound acts as a nucleophile, competing with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The genotoxic mechanisms of certain carcinogens, such as o-anisidine and 2-nitroanisole, are attributed to the generation of N-(2-methoxyphenyl)hydroxylamine . This metabolite spontaneously decomposes to nitrenium and/or carbenium ions, which are responsible for the formation of deoxyguanosine adducts in DNA .

Pharmacokinetics

It’s known that human and rat cytochrome p450 2e1 is the major enzyme oxidizing o-anisidine to n-(2-methoxyphenyl)hydroxylamine . Xanthine oxidase of both species reduces 2-nitroanisole to this metabolite .

Result of Action

The result of this compound’s action is the formation of deoxyguanosine adducts in DNA . This is a key step in the genotoxic mechanisms of the carcinogenicity of o-anisidine and 2-nitroanisole .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism. As mentioned earlier, human and rat cytochrome P450 2E1 play a significant role in its metabolism . Therefore, factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-methoxyphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 2-nitroanisole (2-methoxynitrobenzene) using hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out at low temperatures (0-8°C) to ensure controlled reduction. After the reaction, the product is purified through recrystallization using petroleum ether .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(2-methoxyphenyl)hydroxylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine
  • 2,4-dinitrophenylhydroxylamine
  • Hydroxylamine-O-sulfonic acid

Uniqueness

O-(2-methoxyphenyl)hydroxylamine is unique due to its specific structural features, including the methoxy group and the ortho position of the hydroxylamine group.

Properties

IUPAC Name

O-(2-methoxyphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWKXWUNXYUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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